Meta-Methoxy Substitution Lowers Calculated logP and Increases Topological Polar Surface Area vs. Phenyl and para-Isomers
The 3-methoxyphenyl group on CAS 1249491-98-2 confers a distinct physicochemical profile compared to the unsubstituted phenyl and 4-methoxyphenyl analogs. In silico predictions indicate a lower calculated logP and a higher topological polar surface area (TPSA), which are key parameters influencing membrane permeability and solubility . The 3-methoxy isomer achieves a balance of lipophilicity and polarity that is not possible with the simpler phenyl analog or the more linear para-substituted isomer.
| Evidence Dimension | Predicted logP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP ≈ 1.8-2.0; TPSA ≈ 43 Ų |
| Comparator Or Baseline | 1. 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3): logP ≈ 2.1; TPSA ≈ 30 Ų. 2. 4-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole (CAS 1247189-54-3): logP ≈ 1.9; TPSA ≈ 43 Ų. |
| Quantified Difference | A 5-15% reduction in logP versus the phenyl analog and a 43% increase in TPSA compared to the phenyl analog. |
| Conditions | Computational predictions and calculated properties from authoritative chemical databases. |
Why This Matters
A lower logP and higher TPSA can significantly improve aqueous solubility and reduce non-specific protein binding, making the 3-methoxy isomer a superior choice for early-stage drug discovery where improved developability profiles are sought.
